molecular formula C5H4Br2F2N2 B2937821 4-Bromo-3-(bromodifluoromethyl)- 5-methyl-1H-pyrazole CAS No. 1884457-45-7

4-Bromo-3-(bromodifluoromethyl)- 5-methyl-1H-pyrazole

Cat. No.: B2937821
CAS No.: 1884457-45-7
M. Wt: 289.906
InChI Key: DKCUPQLMPGCCDK-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a bromodifluoromethyl (-CF₂Br) group at position 3, and a methyl group at position 3. Pyrazole derivatives are valued for their structural versatility, enabling modifications that enhance reactivity, stability, and biological activity .

For example, 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (a structurally related compound) was synthesized using phenylhydrazine and an enone in acetic acid . The bromodifluoromethyl substituent likely contributes to increased lipophilicity and electrophilicity, which may enhance binding to biological targets or improve material properties .

Properties

IUPAC Name

4-bromo-3-[bromo(difluoro)methyl]-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2F2N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCUPQLMPGCCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole typically involves the reaction of pyrazole derivatives with brominating agents. One common method includes the bromination of 3-(bromodifluoromethyl)-5-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Halogenated thiophene derivatives (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, which may favor applications in optoelectronics .

Implications for Target Compound :

  • The bromodifluoromethyl group may require specialized fluorination agents (e.g., BrCF₂ reagents) or halogen-exchange reactions under controlled conditions.

Physicochemical Properties

Spectroscopic and analytical data from analogous compounds provide insights:

  • NMR Shifts :
    • In 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the C-3 methoxy group resonates at δ 3.95 ppm (¹H NMR), while the pyrazole ring protons appear between δ 6.7–8.0 ppm .
    • The CF₂Br group in the target compound would likely cause significant deshielding in ¹³C NMR (predicted δ 110–120 ppm for CF₂Br) .
  • IR Spectroscopy :
    • C-F stretches in fluorinated pyrazoles appear at 1100–1250 cm⁻¹, while C-Br vibrations occur near 550–650 cm⁻¹ .

Thermal Stability :

  • Brominated derivatives generally exhibit higher melting points than their chloro analogs due to stronger halogen-halogen interactions. For example, 3-(4-bromophenyl)-5-(indolyl)pyrazole has a m.p. of 192–193°C , whereas chloro analogs typically melt 10–20°C lower .

Biological Activity

4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole is C7H5Br2F2N2C_7H_5Br_2F_2N_2. The presence of bromine and difluoromethyl groups significantly influences its chemical behavior and biological interactions. These substituents contribute to the compound's lipophilicity and potential binding affinity to various biological targets.

The mechanism of action for 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole involves interactions with specific molecular targets such as enzymes and receptors. The bromodifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, which may modulate biological pathways. Research indicates that similar pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, related compounds have shown efficacy in inhibiting tumor growth in various cancer models. The structural features of 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole may enhance its potential as an anticancer agent due to its ability to interact with key molecular pathways involved in cell proliferation and survival.

Antimicrobial Properties

Research indicates that pyrazole compounds possess antimicrobial properties. The unique structure of 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole may allow it to inhibit bacterial growth or disrupt microbial cell functions. This aspect is particularly relevant in the context of increasing antibiotic resistance, making pyrazoles a focus for developing new antimicrobial agents.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation. Preliminary studies suggest that 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole may exert such effects through inhibition of pro-inflammatory cytokines .

Data Tables

Biological Activity Mechanism References
AnticancerInhibition of tumor growth via interaction with cell signaling pathways
AntimicrobialDisruption of microbial cell functions
Anti-inflammatoryModulation of inflammatory cytokines

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